molecular formula C11H14N2 B1366298 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate CAS No. 4714-65-2

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate

Cat. No.: B1366298
CAS No.: 4714-65-2
M. Wt: 174.24 g/mol
InChI Key: UFGIEPJMQLQOQL-UHFFFAOYSA-N
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Description

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate is a complex organic compound with the molecular formula C14H11ClO4S2. It is characterized by its unique structure, which includes a thienothiopyran ring system fused with a chlorobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate typically involves multi-step organic reactionsKey reagents and conditions include the use of n-butyllithium for deprotonation and subsequent nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienothiopyran derivatives and chlorobenzoate esters. Examples include:

Uniqueness

What sets 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate apart is its specific combination of the thienothiopyran ring system with the 3-chlorobenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

4714-65-2

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(butylamino)benzonitrile

InChI

InChI=1S/C11H14N2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,13H,2-3,8H2,1H3

InChI Key

UFGIEPJMQLQOQL-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)C2=C(C1OC(=O)C3=CC(=CC=C3)Cl)C=CS2

Canonical SMILES

CCCCNC1=CC=C(C=C1)C#N

Origin of Product

United States

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